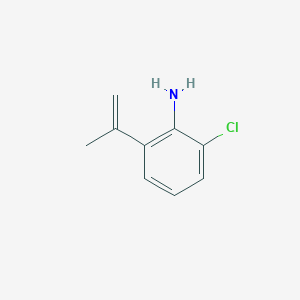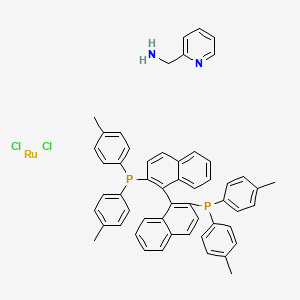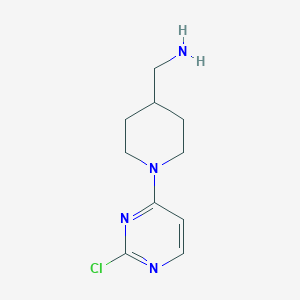
3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine
説明
3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine (HPTP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPTP belongs to the pyridazine family and is a derivative of pyridine. This compound has shown promising results in various research studies, including its use as a pharmacological agent.
作用機序
The mechanism of action of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins, which play a crucial role in various biological processes. 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation. 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has also been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has also been shown to inhibit the replication of certain viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). In addition, 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has been shown to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has also been shown to have low toxicity, making it a safe compound to use in in vitro and in vivo studies. However, one of the limitations of using 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the use of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine in scientific research. One potential application is its use as a therapeutic agent for the treatment of cancer and viral infections. 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has also shown promising results as a fluorescent probe for imaging studies in biological systems. In addition, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine and its potential applications in various biological processes.
Conclusion:
In conclusion, 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that has shown promising results in various scientific research studies. Its potential applications as a pharmacological agent, fluorescent probe, and therapeutic agent make it an exciting compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine can be achieved through different methods. One of the most common methods is the reaction of 2-amino-5-trifluoromethylpyridine with ethyl acetoacetate. The reaction is catalyzed by acetic acid and refluxed in ethanol for several hours. The resulting product is then treated with hydrazine hydrate to yield 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine.
科学的研究の応用
3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has also been used as a fluorescent probe for imaging studies in biological systems.
特性
IUPAC Name |
3-pyridin-2-yl-5-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)6-5-8(15-16-9(6)17)7-3-1-2-4-14-7/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZDERTYFQOIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211324 | |
| Record name | 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine | |
CAS RN |
866474-37-5 | |
| Record name | 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866474-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)

